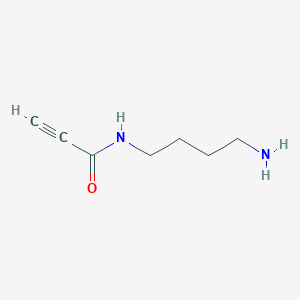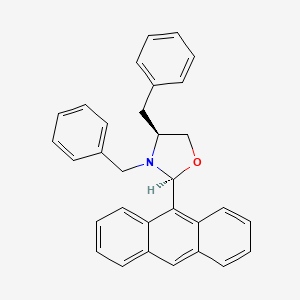
(2S,4S)-2-(9-Anthryl)-3,4-dibenzyloxazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4S)-2-(9-Anthryl)-3,4-dibenzyloxazolidine is a chiral oxazolidine derivative that features an anthracene moiety and two benzyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-2-(9-Anthryl)-3,4-dibenzyloxazolidine typically involves the following steps:
Formation of the Oxazolidine Ring: This can be achieved by reacting an amino alcohol with an aldehyde or ketone under acidic conditions to form the oxazolidine ring.
Introduction of the Anthracene Moiety: The anthracene group can be introduced via a Friedel-Crafts alkylation reaction, where anthracene is reacted with a suitable alkylating agent in the presence of a Lewis acid catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and implementing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,4S)-2-(9-Anthryl)-3,4-dibenzyloxazolidine can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The oxazolidine ring can be reduced to form the corresponding amino alcohol.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Amino alcohols.
Substitution: Various substituted oxazolidine derivatives.
Applications De Recherche Scientifique
(2S,4S)-2-(9-Anthryl)-3,4-dibenzyloxazolidine has several applications in scientific research:
Asymmetric Synthesis: It can be used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Chiral Recognition: The compound can be employed in chiral recognition studies to differentiate between enantiomers of other compounds.
Fluorescent Probes: Due to the presence of the anthracene moiety, it can be used as a fluorescent probe in various biological and chemical assays.
Mécanisme D'action
The mechanism by which (2S,4S)-2-(9-Anthryl)-3,4-dibenzyloxazolidine exerts its effects is primarily through its chiral and fluorescent properties. The anthracene moiety allows for fluorescence, which can be used in detection and imaging applications. The chiral oxazolidine ring enables the compound to interact selectively with other chiral molecules, making it useful in asymmetric synthesis and chiral recognition.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,4S)-2-(9-Anthryl)-3,4-dimethyloxazolidine: Similar structure but with methyl groups instead of benzyl groups.
(2S,4S)-2-(9-Anthryl)-3,4-diphenyloxazolidine: Similar structure but with phenyl groups instead of benzyl groups.
Uniqueness
(2S,4S)-2-(9-Anthryl)-3,4-dibenzyloxazolidine is unique due to the combination of the anthracene moiety and benzyl groups, which provide both fluorescent properties and steric bulk. This makes it particularly useful in applications requiring both fluorescence and chiral recognition.
Propriétés
Numéro CAS |
917599-27-0 |
|---|---|
Formule moléculaire |
C31H27NO |
Poids moléculaire |
429.6 g/mol |
Nom IUPAC |
(2S,4S)-2-anthracen-9-yl-3,4-dibenzyl-1,3-oxazolidine |
InChI |
InChI=1S/C31H27NO/c1-3-11-23(12-4-1)19-27-22-33-31(32(27)21-24-13-5-2-6-14-24)30-28-17-9-7-15-25(28)20-26-16-8-10-18-29(26)30/h1-18,20,27,31H,19,21-22H2/t27-,31-/m0/s1 |
Clé InChI |
FQLRWIWWHIFQIV-DHIFEGFHSA-N |
SMILES isomérique |
C1[C@@H](N([C@@H](O1)C2=C3C=CC=CC3=CC4=CC=CC=C42)CC5=CC=CC=C5)CC6=CC=CC=C6 |
SMILES canonique |
C1C(N(C(O1)C2=C3C=CC=CC3=CC4=CC=CC=C42)CC5=CC=CC=C5)CC6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-Methoxy-3-(piperidin-4-yl)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B12608212.png)
![Benzamide, 2-chloro-N-[4-[(3,5-dichloro-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B12608221.png)
![4-Piperidinecarboxylic acid, 1-[(3-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl]-](/img/structure/B12608230.png)
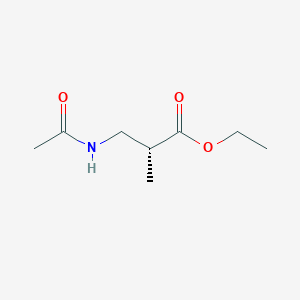
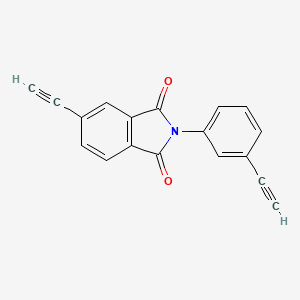
![2-[(tert-Butylperoxy)methyl]thiirane](/img/structure/B12608247.png)
![4-Ethyl-N-[1-(5-fluoro-2-methoxybenzoyl)cyclohexyl]benzamide](/img/structure/B12608254.png)
![[(2-Methylanthracene-9,10-diyl)di(3,1-phenylene)]bis(triphenylsilane)](/img/structure/B12608260.png)
![3-[2-(Methanesulfonyl)ethenyl]quinoline](/img/structure/B12608261.png)
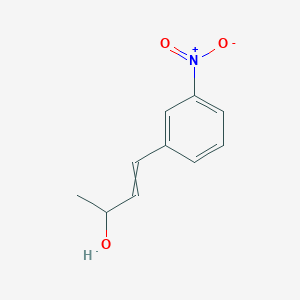
![6,7,16,17,26,27-hexafluoro-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4,6,8,10,12,14,16,18,20,22,24,26,28-pentadecaene](/img/structure/B12608265.png)
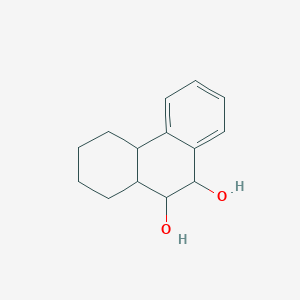
![[4-(4-Fluorobenzoyl)-2,3-diphenylphenyl]-(4-fluorophenyl)methanone](/img/structure/B12608280.png)
